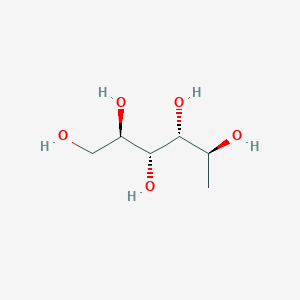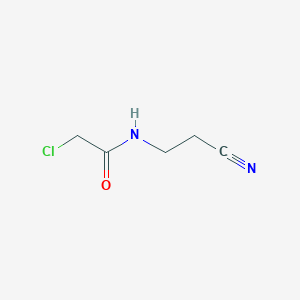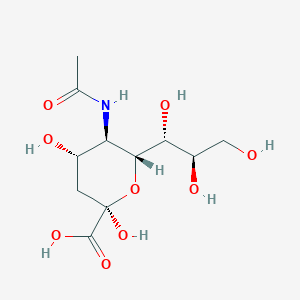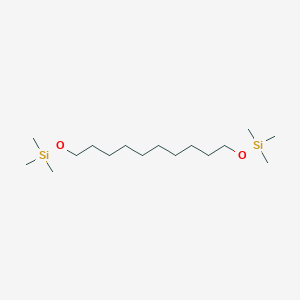
フェンクロジック酸
概要
説明
フェンクロジック酸、別名[2-(4-クロロフェニル)-1,3-チアゾール-4-イル]酢酸は、1960年代後半に開発されたカルボン酸系非ステロイド性抗炎症薬(NSAID)です。強力な抗炎症作用、解熱作用、鎮痛作用を示しました。 臨床試験で肝毒性が認められたため、1970年に臨床使用から撤退されました .
2. 製法
合成経路と反応条件: フェンクロジック酸の合成には、4-クロロベンズアルデヒドとチオ尿素を反応させて2-(4-クロロフェニル)-1,3-チアゾールを生成する反応が含まれます。 この中間体をクロロ酢酸と反応させると、フェンクロジック酸が生成されます .
工業生産方法: 一般的な合成経路には、縮合反応や置換反応などの標準的な有機合成技術が用いられます .
科学的研究の応用
フェンクロジック酸は、次のような様々な科学研究に応用されてきました。
化学: カルボン酸やチアゾール誘導体の反応性を調べるためのモデル化合物として。
生物学: 肝細胞における代謝経路と毒性メカニズムを調査するために。
医学: 以前は、高用量のアスピリンに代わる、関節リウマチの治療薬として研究されました。
作用機序
フェンクロジック酸は、プロスタグランジンの合成に関与するシクロオキシゲナーゼ(COX)酵素を阻害することで効果を発揮します。プロスタグランジンは、炎症、痛み、発熱に重要な役割を果たしています。 COX酵素を阻害することで、フェンクロジック酸はプロスタグランジンの産生を抑制し、抗炎症作用、解熱作用、鎮痛作用を発揮します .
類似化合物:
アスピリン: 抗炎症作用と鎮痛作用が類似した、別のカルボン酸系NSAID。
イブプロフェン: 作用機序が類似した、広く使用されているNSAID。
ナプロキセン: 同じような治療効果を持つ、別のNSAID。
独自性: フェンクロジック酸は、他のNSAIDでは一般的ではないチアゾール環構造を持つため、ユニークです。 この構造上の違いは、その独特な薬物動態学的および薬力学的特性に貢献しています .
生化学分析
Biochemical Properties
Fenclozic acid’s metabolism is extensive, particularly involving the carboxylic acid-containing side chain . It undergoes biotransformation via both oxidative and conjugative routes . The oxidative metabolites detected include a variety of hydroxylations as well as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites . These metabolites result from the formation of glutathione adducts/conjugates, providing evidence for the production of reactive metabolites .
Cellular Effects
Fenclozic acid has been shown to cause acute centrilobular hepatocellular necrosis in mice . No other regions of the liver were affected . In vitro studies have shown that fenclozic acid does not cause P450-dependent and P450-independent cytotoxicity to THLE cell lines .
Molecular Mechanism
The molecular mechanism of fenclozic acid involves the formation of electrophilic reactive metabolites (RMs), potentially unique to humans . The production of other classes of RMs includes acyl-glucuronides, and the biosynthesis of acyl carnitine, taurine, glutamine, and glycine conjugates via potentially reactive acyl-CoA intermediates .
Temporal Effects in Laboratory Settings
Following oral administration of fenclozic acid, whole body autoradiography showed distribution into all tissues except the brain, with radioactivity still detectable in blood, kidney, and liver at 72 hours post-dose .
Dosage Effects in Animal Models
The effects of fenclozic acid were investigated following single oral doses of 10 mg/kg to normal and bile duct-cannulated male C57BL/6J mice . The study did not provide specific details on the effects of different dosages.
Metabolic Pathways
Fenclozic acid is involved in a number of metabolic processes. It undergoes extensive metabolism that involves biotransformations via both oxidation and conjugation . The oxidative metabolites detected include a variety of hydroxylations as well as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites .
Transport and Distribution
Fenclozic acid is distributed into all tissues except the brain . The majority of the fenclozic acid-related material recovered was found in the urine/aqueous cage wash (49%), while a smaller portion (13%) was eliminated via the feces .
Subcellular Localization
Given its extensive metabolism and distribution into various tissues , it can be inferred that fenclozic acid may localize in various subcellular compartments depending on its metabolic and functional requirements.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fenclozic acid involves the reaction of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with chloroacetic acid to yield fenclozic acid .
Industrial Production Methods: the general synthetic route involves standard organic synthesis techniques, including condensation and substitution reactions .
化学反応の分析
反応の種類: フェンクロジック酸は、次のような様々な化学反応を起こします。
酸化: 対応するスルホキシドやスルホンを生成するために酸化することができます。
還元: 還元反応により、対応するアルコールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アルコール。
置換: 様々な置換チアゾール誘導体
類似化合物との比較
Aspirin: Another carboxylic acid NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Naproxen: Another NSAID with similar therapeutic effects.
Uniqueness: Fenclozic acid is unique due to its thiazole ring structure, which is not commonly found in other NSAIDs. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties .
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBSKHYXXKHJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046157 | |
| Record name | Fenclozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17969-20-9 | |
| Record name | Fenclozic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenclozic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenclozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENCLOZIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)










